1-Methoxypropan-2-yl phenylacetate
Description
1-Methoxypropan-2-yl phenylacetate is an ester derivative of phenylacetic acid, where the phenylacetate group is linked to a 1-methoxypropan-2-yl alcohol moiety. Structurally, it combines a phenylacetyl functional group with a branched ether-alcohol chain.
Properties
CAS No. |
6290-30-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C12H16O3/c1-10(9-14-2)15-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
CNGVNHIBFOQFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl phenylacetate can be synthesized through esterification. The reaction involves phenylacetic acid and 1-methoxypropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of 1-methoxypropan-2-yl phenylacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phenylacetic acid and 1-methoxypropan-2-ol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and 1-methoxypropan-2-ol.
Reduction: 1-Methoxypropan-2-yl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methoxypropan-2-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methoxypropan-2-yl phenylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenylacetic acid and 1-methoxypropan-2-ol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- The methoxypropanol chain in 1-methoxypropan-2-yl phenylacetate may confer slower metabolic hydrolysis compared to methyl or sodium phenylacetate, altering bioavailability .
- Sodium phenylacetate’s ionic nature enables rapid therapeutic effects, whereas ester forms (e.g., methyl, 1-methoxypropan-2-yl) require enzymatic cleavage for activation .
Pharmacological Activity
Key Findings :
Metabolic and Enzymatic Interactions
Key Observations :
Physical and Computational Chemistry
Key Insights :
- Computational models (GAFF-LCFF) show that phenylacetate’s bulk properties are sensitive to Lennard-Jones parameters for aromatic carbons and carbonyl oxygens .
- The methoxypropanol chain in 1-methoxypropan-2-yl phenylacetate may introduce additional computational challenges due to conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
